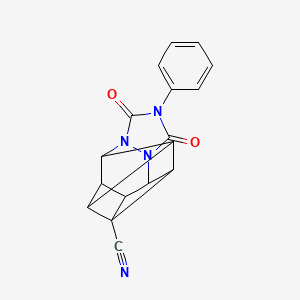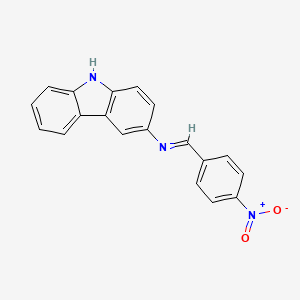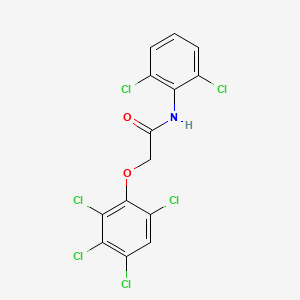![molecular formula C19H12O2 B11946207 Benzo[c]phenanthrene-6-carboxylic acid CAS No. 6245-13-2](/img/structure/B11946207.png)
Benzo[c]phenanthrene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]phenanthrene-6-carboxylic acid is a polycyclic aromatic hydrocarbon with the molecular formula C19H12O2 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a carboxylic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthrene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group transformations.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones, carboxylated derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated benzo[c]phenanthrene derivatives.
Scientific Research Applications
Benzo[c]phenanthrene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential anticancer properties due to its structural similarity to other bioactive polycyclic aromatic hydrocarbons.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which benzo[c]phenanthrene-6-carboxylic acid exerts its effects is primarily through its interactions with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. The compound’s planar structure allows it to fit between DNA base pairs, interfering with replication and transcription processes .
Comparison with Similar Compounds
- Phenanthrene-4-carboxylic acid
- Benzo[c]phenanthrene-5-carboxylic acid
- Benzo[c]phenanthrene-3-carboxylic acid
Comparison: Benzo[c]phenanthrene-6-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological interactions. Compared to its isomers, it may exhibit different solubility, stability, and binding affinities, making it suitable for distinct applications in research and industry .
Properties
CAS No. |
6245-13-2 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
benzo[c]phenanthrene-6-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,(H,20,21) |
InChI Key |
LYROTRITDRYLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-2H-cyclopropa[cd]indol-2-one](/img/structure/B11946154.png)

![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)








![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)

